Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)-
Description
Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)-, also known as Methyl aspidofractinine-3-carboxylate, is an organic compound . It is classified under the Aspidofractine alkaloids class . The molecular formula is C21H26N2O2 . It has an average mass of 338.443 Da and a monoisotopic mass of 338.199432 Da .
Synthesis Analysis
The synthesis of esters like Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)- typically involves esterification reactions . Esterification is a chemical reaction that forms an ester from a carboxylic acid and an alcohol, in the presence of a strong acid catalyst . The reaction is slow and reversible, and the ester is often distilled off as soon as it is formed to prevent the reverse reaction .Molecular Structure Analysis
The molecular structure of Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)- can be represented by the SMILES notation: COC(=O)[C@@H]1C[C@@]23CCCN4C3[C@@]3([C@]1(CC2)Nc1c3cccc1)CC4 . This notation provides a way to represent the molecule’s structure using ASCII strings .Chemical Reactions Analysis
Esters like Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)- can undergo a variety of chemical reactions . One common reaction is hydrolysis, where the ester is heated with a large excess of water containing a strong-acid catalyst . The products of this reaction are a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)- include its molecular formula (C21H26N2O2), average mass (338.443 Da), and monoisotopic mass (338.199432 Da) . It belongs to the class of Aspidofractine alkaloids .properties
IUPAC Name |
methyl (1R,9R,16R,18R)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-17(24)15-13-19-7-4-11-23-12-10-20(18(19)23)14-5-2-3-6-16(14)22-21(15,20)9-8-19/h2-3,5-6,15,18,22H,4,7-13H2,1H3/t15-,18?,19+,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLRRIUNGGQRTN-GKCDKPGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC23CCCN4C2C5(C1(CC3)NC6=CC=CC=C65)CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@]23CCCN4C2[C@@]5([C@]1(CC3)NC6=CC=CC=C65)CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aspidofractinine-3-carboxylic acid, methyl ester, (2alpha,3beta,5alpha)- | |
CAS RN |
559-51-3 | |
Record name | Kopsinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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